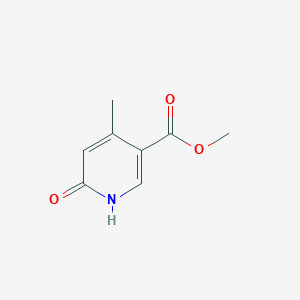

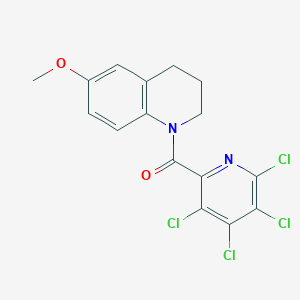

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-8-yl)butanamide, also known as ETP-46321, is a novel small molecule inhibitor that targets the activity of the enzyme poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair and cell survival, and its inhibition has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Heterocyclic Compounds

Research into the synthesis of novel pyrimidine derivatives as potential antimicrobial agents highlights the versatility of pyrimidine structures in developing compounds with significant biological activity. The reaction of specific quinoline derivatives with ethoxymethylenemalononitrile, for example, has led to the creation of new pyrazole-pyrimidine compounds, showcasing the potential for antimicrobial applications (Holla et al., 2006).

Pharmacological Applications

Studies on the ET-A antagonists incorporating pyrimidine derivatives reveal the critical role of substituents on the pyrimidine ring in enhancing receptor affinity and selectivity, underscoring the therapeutic potential of these compounds in vascular diseases (Morimoto et al., 2001).

Anticonvulsant Activity

The design and synthesis of new hybrid compounds derived from propanamides and butanamides, integrating pyrimidine structures, have been shown to possess broad spectra of anticonvulsant activity. This suggests that pyrimidine derivatives can be crucial in developing novel antiepileptic drugs (Kamiński et al., 2015).

Antimicrobial and Antifungal Properties

The synthesis of heterocycles attached to the pyridinecarboxamide moiety, including pyrimidine derivatives, has demonstrated a wide range of antimicrobial activities. This area of research opens avenues for developing new antibacterial and antifungal agents (Nabila et al., 2017).

Material Science and Catalysis

Investigations into zinc complexes of Schiff and Mannich bases, including quinoline and pyrimidine derivatives, have provided insights into the electronic structures and spin interactions of these complexes. Such studies are vital for understanding the catalytic and electronic properties of materials for applications in catalysis and material science (Orio et al., 2010).

Propiedades

IUPAC Name |

4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-quinolin-8-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-2-32-20-12-10-18(11-13-20)22-16-24(31)29(17-27-22)15-5-9-23(30)28-21-8-3-6-19-7-4-14-26-25(19)21/h3-4,6-8,10-14,16-17H,2,5,9,15H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDDLBPXVMWVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4-[3-(phenylmethoxycarbonylamino)phenyl]butanoic acid](/img/structure/B2872887.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2872890.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2872892.png)

![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)

![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)

![3-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2872901.png)

![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)